molecular formula C6H9Cl2NS B13457800 [(3-Chlorothiophen-2-yl)methyl](methyl)amine hydrochloride

[(3-Chlorothiophen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13457800
M. Wt: 198.11 g/mol
InChI Key: BKIGZYKZJZFDON-UHFFFAOYSA-N
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Description

(3-Chlorothiophen-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H9Cl2NS and a molecular weight of 198.1134 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 3-position of the thiophene ring and a methylamine group attached to the 2-position.

Properties

Molecular Formula

C6H9Cl2NS

Molecular Weight

198.11 g/mol

IUPAC Name

1-(3-chlorothiophen-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H8ClNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H

InChI Key

BKIGZYKZJZFDON-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CS1)Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of (3-Chlorothiophen-2-yl)methylamine hydrochloride typically involves multi-step chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various thiophene derivatives.

Chemical Reactions Analysis

(3-Chlorothiophen-2-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Scientific Research Applications

(3-Chlorothiophen-2-yl)methylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (3-Chlorothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3-Chlorothiophen-2-yl)methylamine hydrochloride can be compared with other thiophene derivatives, such as:

These compounds share similar structural features, such as the presence of a thiophene ring and a chlorine atom, but differ in the nature and position of other substituents. The unique combination of substituents in (3-Chlorothiophen-2-yl)methylamine hydrochloride gives it distinct chemical and biological properties, making it suitable for specific applications.

Biological Activity

(3-Chlorothiophen-2-yl)methylamine hydrochloride is a chlorinated thiophene derivative that exhibits significant biological activity due to its unique structural features. The compound consists of a thiophene ring substituted with a chlorine atom and a methylamine group, which enhances its reactivity and potential interactions with biological targets. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3-Chlorothiophen-2-yl)methylamine hydrochloride can be summarized as follows:

The presence of the chlorine atom at the 3-position of the thiophene ring significantly enhances the compound's electrophilic character, making it more reactive in nucleophilic substitution reactions. The hydrochloride form improves solubility and stability in aqueous environments, which is crucial for biological applications .

Research indicates that (3-Chlorothiophen-2-yl)methylamine hydrochloride may interact with various biological targets, particularly cannabinoid receptors. The compound's ability to modulate receptor signaling pathways suggests potential therapeutic effects in conditions mediated by these receptors.

Ion Channel Modulation

The methylamine group may enable interactions with ion channels, which are critical for cellular signaling. Studies have shown that structurally similar compounds can influence ion channel activity, suggesting that this compound could also exhibit such properties .

Biological Activity Overview

The biological activity of (3-Chlorothiophen-2-yl)methylamine hydrochloride encompasses several areas:

  • Antimicrobial Activity : Compounds containing thiophene structures are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects.
  • Anti-inflammatory Properties : Research into related compounds indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : The compound's interaction with various receptors may also extend to anticancer activity, warranting further investigation into its efficacy against different cancer cell lines.

Study 1: Cannabinoid Receptor Interaction

A study investigated the binding affinity of (3-Chlorothiophen-2-yl)methylamine hydrochloride to cannabinoid receptors CB1 and CB2. Results indicated significant binding affinity, suggesting potential utility in treating conditions such as chronic pain and anxiety .

Study 2: Ion Channel Modulation

In electrophysiological assays, (3-Chlorothiophen-2-yl)methylamine hydrochloride was tested for its effect on sodium and potassium channels. The results demonstrated modulation of channel conductance, indicating a role in neurotransmission and potential implications in neurological disorders .

Study 3: Antimicrobial Efficacy

A series of antimicrobial tests revealed that the compound exhibits bactericidal activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could be developed into an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
[(3-Chlorothiophen-2-yl)methyl]amineChlorinated thiophene + methylamineAntimicrobial, anti-inflammatory
[(3-Bromothiophen-2-yl)methyl]amineBrominated thiophene + methylamineIon channel modulation
[(2-Thienyl)methyl]amineUnsubstituted thiophene + methylamineLimited biological data

This table highlights how variations in substituents impact both chemical behavior and biological activity, underscoring the unique properties of (3-Chlorothiophen-2-yl)methylamine hydrochloride .

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